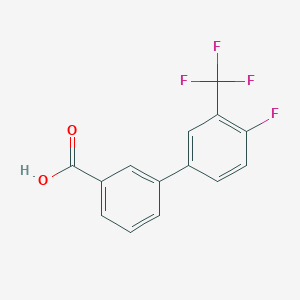

3-(4-Fluor-3-trifluormethylphenyl)benzoesäure

Übersicht

Beschreibung

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula C14H8F4O2. It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzoic acid core.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid has been explored for its potential as an anti-inflammatory agent and a candidate for drug development targeting various diseases. Preliminary studies suggest that it may influence metabolic pathways and modulate enzyme activities, although comprehensive biological evaluations are still ongoing .

Key Findings :

- Exhibits notable biological activities, including antimicrobial properties against Gram-positive bacteria .

- Potential as a pharmaceutical intermediate in synthesizing novel therapeutic agents.

The compound has been investigated for its interaction with specific molecular targets, including enzymes and receptors. The electron-withdrawing properties of the fluoro and trifluoromethyl groups may enhance binding affinity, potentially stabilizing interactions with biological macromolecules .

Biological Studies :

- Initial findings indicate that it may act as a growth inhibitor against various bacterial strains, with minimum inhibitory concentration (MIC) values reported as low as 0.78 µg/mL against Staphylococcus aureus .

- Further studies are required to elucidate the complete mechanism of action and therapeutic potential.

Material Science

In industrial applications, 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid is utilized in the development of advanced materials, including polymers and coatings. Its unique structure allows for enhanced performance characteristics in these applications .

Case Study 1: Antimicrobial Activity Assessment

In a study examining the antimicrobial effects of various benzoic acid derivatives, 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid was found to exhibit significant growth inhibition against Staphylococcus aureus strains, demonstrating its potential utility in developing new antibacterial agents .

Case Study 2: Drug Development

Research has indicated that derivatives of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid could serve as promising candidates for drug development targeting inflammatory diseases due to their ability to modulate specific metabolic pathways .

Wirkmechanismus

Target of Action

The primary targets of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid are currently unknown. This compound is a chemical reagent

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. As a benzoic acid derivative, it may interact with biological systems through hydrogen bonding and hydrophobic interactions due to its aromatic ring and carboxylic acid group .

Pharmacokinetics

Its physical properties can provide some insights :

These properties suggest that the compound is relatively non-polar and may have good membrane permeability, which could influence its absorption and distribution .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of 3-trifluoromethylbenzoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes halogenation, followed by carboxylation and subsequent purification steps to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, fluorinated aromatic compounds, and complex organic molecules used in pharmaceuticals and agrochemicals .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Fluoro-3-(trifluoromethyl)benzoic acid

- 3-Fluoro-4-(trifluoromethyl)benzoic acid

- 4-(Trifluoromethyl)benzoic acid

Uniqueness

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure allows for distinct interactions with biological targets and different chemical behavior in synthetic applications .

Biologische Aktivität

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid is an aromatic carboxylic acid notable for its unique molecular structure, which includes a trifluoromethyl group and a fluorine substituent on the aromatic ring. This compound, with a molecular formula of C14H8F4O2 and a molecular weight of approximately 284.21 g/mol, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

The presence of fluorinated groups in 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid enhances its lipophilicity and reactivity, making it a significant candidate for various chemical applications. Its crystalline structure allows for efficient synthesis and high purity levels, which are crucial for biological evaluations.

The biological activity of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activities and influence metabolic pathways, potentially serving as an anti-inflammatory agent or a therapeutic candidate for various diseases.

Comparative Analysis

To better understand the biological activity of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features | MIC Values (μg/mL) |

|---|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)benzoic acid | C14H9F4O2 | Contains only one fluoro substituent | 1 - 2 |

| 4-Fluoro-3-nitrobenzoic acid | C7H4FNO2 | Contains a nitro group instead of trifluoromethyl | Not specified |

| 4-Trifluoromethylbenzoic acid | C8H5F3O2 | Lacks fluorine at other positions | Not specified |

The unique arrangement of multiple fluorinated groups in 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid enhances its interaction potential in biological systems compared to these similar compounds .

Case Studies and Research Findings

While comprehensive studies specifically focusing on the biological activity of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid are scarce, several related studies provide insights into its potential applications:

- Antimicrobial Studies : Research has shown that trifluoromethyl-substituted compounds often exhibit good antibacterial activity against Staphylococcus aureus and other Gram-positive bacteria. The presence of hydrophobic substituents is crucial for enhancing this activity .

- Enzyme Interaction : Interaction studies indicate that compounds like 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid may inhibit specific enzymes or modulate receptor activities, suggesting a pathway for therapeutic applications.

Eigenschaften

IUPAC Name |

3-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-5-4-9(7-11(12)14(16,17)18)8-2-1-3-10(6-8)13(19)20/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLWZGYIIJQBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650204 | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942475-06-1 | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.